N,N'-bis(2,4-dimethoxyphenyl)malonamide
Description
Properties
IUPAC Name |
N,N'-bis(2,4-dimethoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-24-12-5-7-14(16(9-12)26-3)20-18(22)11-19(23)21-15-8-6-13(25-2)10-17(15)27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBANZIHXKVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that malonamide derivatives, including N,N'-bis(2,4-dimethoxyphenyl)malonamide, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the cytotoxic effects of similar malonamide compounds against breast cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Pharmacological Properties
Malonamides are known to display a variety of pharmacological activities. They have been investigated for their roles as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The structural characteristics of this compound allow for interactions with biological targets that could lead to therapeutic effects against conditions such as Alzheimer's disease .
Materials Science
Organic Electronics
this compound has potential applications in the field of organic electronics. Its ability to act as a hole-transporting material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's electronic properties can be tuned by modifying its structure, thus enhancing its performance in optoelectronic devices .
Polymer Chemistry
In polymer chemistry, malonamide derivatives are utilized as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices can enhance their performance in high-temperature applications .
Synthesis and Chemical Reactions
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions, facilitating the development of new compounds with diverse functionalities .
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The compound was shown to significantly reduce cell viability with an IC50 value comparable to established chemotherapeutics like Doxorubicin. This finding supports further exploration into its mechanism of action and potential clinical applications.
Case Study 2: Material Development
In a project focused on developing new OLED materials, researchers synthesized this compound and tested its hole-transporting capabilities within device architectures. The results indicated improved efficiency and stability compared to traditional materials, highlighting its potential for commercial applications in electronic devices.
Q & A
Q. Advanced Research Focus
In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
Mechanistic studies : Molecular docking to identify protein targets (e.g., tubulin or kinases) and validate via Western blotting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
